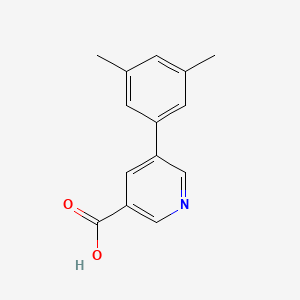

5-(3,5-Dimethylphenyl)nicotinic acid

説明

特性

IUPAC Name |

5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLORROYVZRDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675463 | |

| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048486-24-3 | |

| Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生化学分析

Biochemical Properties

5-(3,5-Dimethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This modulation can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver damage and other organ toxicities . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism is closely linked to the pyridine nucleotide cycle, which plays a crucial role in cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.

生物活性

5-(3,5-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, which is known for its diverse biological activities. This compound's unique structure, characterized by the presence of a 3,5-dimethylphenyl group attached to the nicotinic acid moiety, suggests potential applications in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. Its structure includes a pyridine ring with a carboxylic acid functional group and a dimethylphenyl substituent that enhances its lipophilicity and potentially its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | Approximately 217.25 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Biological Activities

Research indicates that nicotinic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cardioprotective effects. The following sections detail specific findings related to the biological activity of this compound.

1. Anti-inflammatory Activity

Studies have demonstrated that compounds derived from nicotinic acid can modulate inflammatory pathways. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the dimethylphenyl group may enhance this activity by improving binding affinity to relevant receptors.

2. Antimicrobial Properties

Nicotinic acid derivatives have been explored for their antimicrobial effects against various pathogens. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Cardiovascular Effects

Nicotinic acid is widely recognized for its lipid-modifying effects, particularly in raising HDL cholesterol levels while lowering LDL cholesterol levels. The derivative this compound may exhibit similar properties due to its structural similarity to niacin. Preclinical studies suggest that it could play a role in managing dyslipidemia and reducing cardiovascular risk factors.

Case Studies

Several case studies have highlighted the efficacy of nicotinic acid derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with dyslipidemia showed that administration of a nicotinic acid derivative led to significant improvements in lipid profiles over a 12-week period.

- Case Study 2 : An animal study demonstrated that treatment with this compound resulted in reduced inflammation markers in models of acute lung injury.

類似化合物との比較

Structural and Functional Group Variations

The table below compares 5-(3,5-Dimethylphenyl)nicotinic acid with analogous compounds, emphasizing substituent effects, molecular properties, and biological activities.

Substituent Position and Electronic Effects

- 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl : The 3,5-dimethyl substitution (as in the target compound) optimizes steric and electronic interactions for target binding. demonstrates that 3,5-dimethylphenyl-substituted carboxamides exhibit superior photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) compared to 2,5-substituted analogs . This suggests that para-substituted dimethyl groups enhance activity by aligning with target protein pockets.

- Electron-Donating vs. In contrast, the methyl groups in the target compound enhance lipophilicity, favoring membrane permeability .

Physicochemical Properties

- Solubility : Hydroxyl or carboxylic acid groups (e.g., in 5,6-Dimethyl-2-hydroxynicotinic acid) enhance aqueous solubility but may reduce membrane permeability .

準備方法

Reaction Conditions and Procedure

- Raw Material: 3,5-dimethylpyridine (3,5-lutidine)

- Solvent: Concentrated sulfuric acid (vitriol oil)

- Oxidant: Hydrogen peroxide (mass concentration 5–30%)

- Temperature: 110–150 °C (preferably 110–130 °C)

- Reaction Time: 5–20 hours

- Molar Ratio (3,5-lutidine : H2O2): 1–1.2 : 2–6 (preferably 1–1.1 : 2–3)

Reaction Mechanism and Selectivity

- Hydrogen peroxide acts as a selective oxidant that oxidizes one methyl group at the 5-position to a carboxylic acid without over-oxidizing the second methyl group.

- The limited oxidation capacity of hydrogen peroxide prevents simultaneous oxidation of both methyl groups, enhancing selectivity.

- The reaction proceeds via methyl oxidation to the acid under controlled acidic and thermal conditions.

Workup and Product Isolation

- After completion, the reaction mixture is cooled to room temperature.

- Insolubles are filtered out.

- The filtrate pH is adjusted to 3–4 using sodium hydroxide or similar base.

- The product 5-(3,5-dimethylphenyl)nicotinic acid precipitates and is collected by filtration.

Research Findings and Yield Data

The following data summarizes key experimental conditions and yields from patent disclosures:

| Entry | Temp (°C) | Time (h) | H2O2 Conc. (%) | Molar Ratio (Lutidine:H2O2) | Product Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 110 | 20 | 30 | 1 : 5 | 72 | Optimal yield with gradual H2O2 addition |

| 2 | 150 | 5 | 30 | 1 : 5 | 60 | Higher temp but shorter time, lower yield |

| 3 | 90 | 30 | 30 | 1 : 5 | 95 (N-oxide) | Lower temp yields 3,5-lutidine N-oxide instead of acid |

| 4 | 110–130 | 5–20 | 5–30 | 1–1.1 : 2–3 | >60 | General range for stable yield |

Note: The formation of 3,5-lutidine N-oxide is favored at lower temperatures (~90 °C), whereas higher temperatures (110–130 °C) favor oxidation to the carboxylic acid.

Advantages of Hydrogen Peroxide/Sulfuric Acid Oxidation System

- Mild reaction conditions compared to traditional potassium permanganate oxidation.

- Improved selectivity due to limited oxidation power, avoiding over-oxidation to dicarboxylic acids.

- Stable yields above 60% , which is higher than conventional methods (typically below 50%).

- Reduced water usage , as the reaction is carried out in concentrated sulfuric acid.

- No problematic manganese dioxide precipitates , avoiding filter clogging and facilitating scale-up.

- Cost-effective oxidant compared to potassium permanganate.

Comparative Notes on Traditional vs. Improved Methods

| Feature | Potassium Permanganate Oxidation | Hydrogen Peroxide/Sulfuric Acid Oxidation |

|---|---|---|

| Selectivity | Low; over-oxidation common | High; limited oxidation capacity |

| Yield | <50% | >60% |

| Byproducts | Manganese dioxide (filter issues) | Minimal insolubles |

| Water Usage | High | Low |

| Operational Complexity | High due to filtration issues | Simpler, mild conditions |

| Cost of Oxidant | Higher | Lower |

Q & A

Q. What are the optimal synthetic routes for 5-(3,5-Dimethylphenyl)nicotinic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 3,5-dimethylphenyl moiety to a nicotinic acid backbone. A common approach is the aldol condensation between 3,5-dimethylbenzaldehyde and a nicotinic acid derivative, followed by oxidation. For example, in related compounds (e.g., 5-(3,5-Dimethylphenyl)-5-oxovaleric acid), sodium hydroxide or potassium hydroxide in ethanol/methanol solvents is used under reflux conditions . Purification via recrystallization or chromatography is critical for achieving high purity (>95%). Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for catalytic coupling) significantly impact yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography to resolve molecular geometry and hydrogen-bonding patterns (e.g., as demonstrated for ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and electronic environments.

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹).

- Mass spectrometry for molecular weight validation and fragmentation pattern analysis.

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable under standard conditions (room temperature, inert atmosphere) but may degrade over extended periods. Stability studies on similar compounds (e.g., 3-(3,5-Dimethylphenyl)phenylacetic acid) suggest susceptibility to oxidation or hydrolysis in humid environments. Storage in desiccated, amber glass vials at –20°C is recommended for long-term preservation .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl group influence the compound’s interactions with biological targets?

The dimethylphenyl group enhances hydrophobic interactions and π-π stacking with aromatic residues in enzymes or receptors. For example, in antilipolytic agents, analogous structures (e.g., nicotinic acid derivatives) bind to G protein-coupled receptors (GPCRs), with methyl groups improving binding affinity . Computational docking studies can predict binding modes, while mutagenesis assays validate key residues involved in interactions.

Q. What methodological strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

Q. How can researchers design derivatives of this compound to modulate pharmacokinetic properties?

Derivatization strategies include:

- Esterification of the carboxylic acid to improve membrane permeability.

- Halogenation (e.g., fluoro-substitution) to enhance metabolic stability, as seen in 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid .

- Side-chain modifications (e.g., introducing hydroxymethyl groups) to alter hydrogen-bonding capacity .

Q. What are the key challenges in analyzing degradation products of this compound?

Degradation pathways may include oxidation (yielding ketones) or decarboxylation . Advanced techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) and 2D-NMR are required to identify trace impurities. For example, forced degradation studies under oxidative (H₂O₂) or thermal stress can map stability thresholds .

Comparative and Mechanistic Questions

Q. How does this compound compare to other nicotinic acid derivatives in receptor binding assays?

Compared to unsubstituted nicotinic acid, the 3,5-dimethylphenyl group increases lipophilicity (logP ~2.5 vs. ~0.4) and steric bulk, potentially improving receptor selectivity. Competitive binding assays (e.g., radioligand displacement) against GPCRs can quantify affinity differences .

Q. What experimental evidence supports the role of hydrogen bonding in the crystal packing of this compound?

X-ray studies on related structures (e.g., N-(3,5-Dimethylphenyl)succinamic acid) reveal intermolecular O–H···O and N–H···O hydrogen bonds forming centrosymmetric dimers. These interactions stabilize the crystal lattice and influence solubility .

Q. How can researchers leverage structure-activity relationship (SAR) data to optimize this compound for specific therapeutic targets?

SAR analysis of analogs (e.g., 5-(3,5-Difluorophenyl)nicotinic acid) highlights that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。